An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzonitrile
An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzonitrile
CAS Number: 129604-26-8
This technical guide provides a comprehensive overview of 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical and Physical Properties
3-Chloro-4-(trifluoromethoxy)benzonitrile is a fluorinated building block with the molecular formula C₈H₃ClF₃NO.[1] Its chemical structure combines a benzonitrile core with a chloro and a trifluoromethoxy substituent, which impart unique properties relevant to medicinal chemistry, such as increased lipophilicity and metabolic stability.
Table 1: Physicochemical Properties of 3-Chloro-4-(trifluoromethoxy)benzonitrile
| Property | Value | Reference |
| CAS Number | 129604-26-8 | [1] |
| Molecular Formula | C₈H₃ClF₃NO | [1] |
| Molecular Weight | 221.57 g/mol | [1] |
| Melting Point | 38-40 °C | [2] |
| Boiling Point | 96 °C at 13 mbar | [2] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [1] |
| Solubility | Low in water; Soluble in common organic solvents (e.g., dichloromethane, toluene) | [3] |
| Stability | Stable under normal conditions. May react with strong acids, bases, and reducing agents. | [3] |
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 221.99280 |
| [M+Na]⁺ | 243.97474 |
| [M-H]⁻ | 219.97824 |
| [M+NH₄]⁺ | 239.01934 |
| [M+K]⁺ | 259.94868 |
(Data sourced from computational predictions)
Experimental Protocols
Two primary synthetic routes for 3-Chloro-4-(trifluoromethoxy)benzonitrile have been reported in the literature.
Synthesis from 3-Chloro-4-trifluoromethoxybenzamide
This method involves the dehydration of a benzamide precursor using thionyl chloride.
Experimental Protocol:
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To 239.5 g (1 mol) of 3-chloro-4-trifluoromethoxybenzamide, add 750 ml of thionyl chloride (SOCl₂).
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Heat the mixture slowly to 85°C, corresponding to the evolution of gas.
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After the reaction is complete, subject the mixture to fractional distillation.
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The product is obtained at a boiling point of 96°C at 13 mbar.
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This method yields approximately 189 g of the product (85% of theory).[2]
Synthesis from 3-Chloro-4-trifluoromethoxy aniline
This multi-step synthesis proceeds via diazotization, formaldoximation, hydrolysis, and cyanation.
Experimental Protocol:
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The synthesis starts with the diazotization of 3-chloro-4-trifluoromethoxy aniline.
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This is followed by formaldoximation, hydrolysis, and finally cyanation to yield the benzonitrile.
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The overall yield for this process is reported to be 31.5%, with a purity of ≥99.2% (GC).[4]
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The structure of the intermediates and the final product can be confirmed by IR and elemental analysis.[4]
Applications in Drug Development
3-Chloro-4-(trifluoromethoxy)benzonitrile is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly multi-kinase inhibitors used in oncology. The trifluoromethoxy group is a key pharmacophore that can enhance the efficacy and metabolic stability of drug candidates.
Role in the Synthesis of Regorafenib
Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers. The synthesis of Regorafenib involves the coupling of two key intermediates: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. 3-Chloro-4-(trifluoromethoxy)benzonitrile can serve as a precursor for the synthesis of the latter intermediate.
Below is a diagram illustrating the synthetic workflow from 3-Chloro-4-(trifluoromethoxy)benzonitrile to a key urea-containing intermediate in the synthesis of kinase inhibitors like Regorafenib.
Mechanism of Action of Downstream Kinase Inhibitors
Kinase inhibitors like Regorafenib, derived from intermediates such as 3-Chloro-4-(trifluoromethoxy)benzonitrile, function by blocking the activity of various protein kinases involved in cancer cell proliferation and angiogenesis. These include VEGFR, PDGFR, and Raf kinases.
The diagram below illustrates the general signaling pathway inhibited by such multi-kinase inhibitors.
Safety and Handling
As with any chemical intermediate, proper safety precautions should be taken when handling 3-Chloro-4-(trifluoromethoxy)benzonitrile.
Table 3: Safety Information
| Hazard | Precaution |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. Use non-sparking tools. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store away from oxidizing agents, reducing agents, and reactive chemicals. |
| Disposal | Dispose of adhered or collected material promptly in accordance with appropriate local, state, and federal laws and regulations. |
(General safety precautions based on similar chemical compounds. Always refer to the specific Safety Data Sheet (SDS) for detailed information.)

